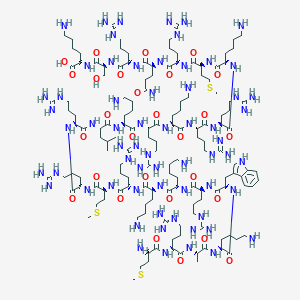
(2S)-2-amino-2-(1,3-benzothiazol-2-yl)-4-sulfanylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-amino-2-(1,3-benzothiazol-2-yl)-4-sulfanylbutanoic acid” is a chemical compound that is not widely documented in the literature. It contains a benzothiazole moiety, which is a bicyclic molecule composed of a benzene ring fused to a thiadiazole .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials have been used in the synthesis of benzothiazole compounds .Applications De Recherche Scientifique
Substrate for Glutamine Transaminase K
S-2-Benzothiazolyl-L-homocysteine is the homocysteine analog of BTC and serves as an excellent substrate for purified glutamine transaminase K from mitochondria and cytosol .
Proteomics Research
This compound is used in proteomics research, a branch of molecular biology that studies proteins and their structures .
Anti-Tubercular Compounds
Benzothiazole-based compounds, such as this one, have shown promise in the synthesis of new anti-tubercular compounds. They have demonstrated better inhibition potency against M. tuberculosis compared to standard reference drugs .
Antimicrobial Activity
Compounds containing the benzothiazole nucleus have been found to possess antimicrobial properties .
Anticancer Activity
Benzothiazole derivatives have shown potential as anticancer agents. The 2-(4-aminophenyl) benzothiazoles, for instance, are a novel class of potent and selective antitumor agents .
Anti-Diabetic Activity
Benzothiazole derivatives have also been found to possess anti-diabetic properties .
Propriétés
IUPAC Name |
(2S)-2-amino-2-(1,3-benzothiazol-2-yl)-4-sulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c12-11(5-6-16,10(14)15)9-13-7-3-1-2-4-8(7)17-9/h1-4,16H,5-6,12H2,(H,14,15)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQLXSCBEBRMII-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(CCS)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)[C@](CCS)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908056 |
Source


|
| Record name | 2-(1,3-Benzothiazol-2-yl)homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-2-(1,3-benzothiazol-2-yl)-4-sulfanylbutanoic acid | |
CAS RN |
102818-95-1 |
Source


|
| Record name | L-Homocysteine, S-2-benzothiazolyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1,3-Benzothiazol-2-yl)homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the structure of BTHcy relate to its activity compared to similar compounds?
A: BTHcy is a structural analog of S-(1,2-dichlorovinyl)-L-cysteine (DCVCys) and S-(1,2-dichlorovinyl)-L-homocysteine (DCVHcy), both known nephrotoxins. [] While BTHcy itself is not reported as nephrotoxic, its study provides insights into the metabolism of these related compounds. Interestingly, while both DCVCys and DCVHcy are metabolized by kidney microsomal N-acetyltransferase, DCVHcy exhibits significantly lower rates of N-acetylation compared to DCVCys. [] This difference in detoxification pathways may contribute to the higher nephrotoxic potential observed for DCVHcy compared to DCVCys. []
- Stevens, J. L., et al. "Purification and characterization of human kidney cytosolic cysteine conjugate beta-lyase activity." Journal of Biological Chemistry 265.31 (1990): 18731-18736.
- Monks, T. J., et al. "Metabolic activation and detoxication of nephrotoxic cysteine and homocysteine S-conjugates." Drug Metabolism and Disposition 19.1 (1991): 154-159.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)

![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)